molecular formula C7H11N3O2 B15123013 propan-2-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate

propan-2-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B15123013
M. Wt: 169.18 g/mol
InChI Key: UADBXPUSNVTSMW-UHFFFAOYSA-N
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Description

Propan-2-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in aqueous media . The general reaction scheme is as follows:

    Preparation of Azide: The azide precursor can be synthesized from the corresponding amine via diazotization followed by azidation.

    Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods

Industrial production of propan-2-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate may involve large-scale click chemistry processes. These processes are designed to be efficient and environmentally friendly, often utilizing water as a solvent and recyclable copper catalysts .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the triazole ring.

    Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

Propan-2-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of propan-2-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the physiological processes regulated by this enzyme . The compound’s triazole ring plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl and methyl groups contribute to its lipophilicity and potential interactions with biological targets, distinguishing it from other triazole derivatives .

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

propan-2-yl 1-methyltriazole-4-carboxylate

InChI

InChI=1S/C7H11N3O2/c1-5(2)12-7(11)6-4-10(3)9-8-6/h4-5H,1-3H3

InChI Key

UADBXPUSNVTSMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CN(N=N1)C

Origin of Product

United States

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